

An In-depth Technical Guide to Obtustatin: Sequence, Structure, and Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtustatin is a 41-amino acid disintegrin isolated from the venom of the Levantine viper (Macrovipera lebetina obtusa).[1][2][3] It is the shortest known disintegrin and is a potent and highly selective inhibitor of $\alpha1\beta1$ integrin.[1][2][4][5] Unlike many other disintegrins, obtustatin does not contain the canonical Arg-Gly-Asp (RGD) sequence for integrin binding, but instead utilizes a Lys-Thr-Ser (KTS) motif.[1][2][4] This unique characteristic contributes to its high specificity for $\alpha1\beta1$ integrin. Obtustatin has garnered significant interest in the scientific community for its potent anti-angiogenic properties, making it a promising candidate for further investigation in cancer therapy and other angiogenesis-dependent diseases.[1][3][6][7] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and biological function of obtustatin, along with detailed experimental protocols and signaling pathway diagrams.

Amino Acid Sequence and Physicochemical Properties

Obtustatin is a single-chain polypeptide composed of 41 amino acids, with a molecular weight of approximately 4393.13 Da.[1] The primary structure is characterized by a high content of cysteine residues, which form four intramolecular disulfide bonds.[1]



Table 1: Physicochemical Properties of Obtustatin

Property	Value	Reference
Amino Acid Sequence	CTTGPCCRQCKLKPAGTTC WKTSLTSHYCTGKSCDCPLY PG	[1]
Molecular Formula	C184H284N52O57S8	[1]
Molecular Weight	4393.13 Da	[1]
Number of Amino Acids	41	[1][2][4]
Disulfide Bonds	Cys1-Cys10, Cys6-Cys29, Cys7-Cys34, Cys19-Cys36	[1]
Active Motif	KTS (Lys-Thr-Ser)	[2]

Three-Dimensional Structure

The three-dimensional structure of **obtustatin** in solution has been determined by two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8] A key feature of its structure is the absence of any regular secondary structure elements like alpha-helices or beta-sheets. [8] The active KTS tripeptide is located on a nine-residue integrin-binding loop, oriented towards the side of the loop.[8] This is in contrast to RGD-containing disintegrins where the active motif is typically at the apex of a hairpin loop.[8] The C-terminal tail of **obtustatin** is situated near the active loop, and both regions exhibit conformational flexibility.[8]

Table 2: Structural Statistics from NMR Analysis of **Obtustatin**



Parameter	Value	Reference
Number of NOE Constraints	302 (95 long-range, 60 medium, 91 sequential, 56 intra-residue)	[8]
Number of Dihedral Angle Restraints	5 (χ1)	[8]
Number of Hydrogen Bonds	4	[8]
RMSD for Backbone Atoms (20 conformers)	1.1 Å (all residues), 0.6 Å (29 best-defined residues)	[8]

Biological Activity and Selectivity

Obtustatin is a highly potent and selective inhibitor of the $\alpha1\beta1$ integrin, a major receptor for collagen IV.[1][2][9] Its inhibitory activity is significantly higher for $\alpha1\beta1$ compared to other integrins.

Table 3: Inhibitory Activity of **Obtustatin** against Various Integrins



Integrin	IC50 (nM)	Method	Reference
α1β1	0.8	Cell-free binding assay (solubilized integrin to collagen IV)	[3][10]
α1β1	2	Cell adhesion assay (K562 cells to collagen IV)	[9]
α2β1	No inhibition	Cell adhesion and cell-free binding assays	[4]
αΠbβ3	No inhibition	Cell adhesion assay	[4]
ανβ3	No inhibition	Cell adhesion assay	[4]
α4β1	No inhibition	Cell adhesion assay	[4]
α5β1	No inhibition	Cell adhesion assay	[4]
α6β1	No inhibition	Cell adhesion assay	[4]
α9β1	No inhibition	Cell adhesion assay	[4]
α4β7	No inhibition	Cell adhesion assay	[4]

Anti-Angiogenic and Anti-Tumor Activity

The selective inhibition of $\alpha 1\beta 1$ integrin on endothelial cells by **obtustatin** leads to potent antiangiogenic effects. This has been demonstrated in various in vitro and in vivo models.

Table 4: Summary of Obtustatin's Anti-Angiogenic and Anti-Tumor Effects



Experimental Model	Treatment/Dose	Observed Effect	Reference
Chicken Chorioallantoic Membrane (CAM) Assay	5 μg	~80% inhibition of FGF2-stimulated neovascularization	[3]
Chicken Chorioallantoic Membrane (CAM) Assay	90 μΜ	Significant reduction in new vessel growth towards bFGF2	[5]
Lewis Lung Carcinoma (syngeneic mouse model)	Not specified	Reduced tumor development by half	[2][11]
S-180 Sarcoma (mouse model)	Not specified	33% inhibition of tumor growth	[12]
Human Dermal Microvascular Endothelial Cells (dHMVEC)	Not specified	Potent blockage of proliferation and induction of apoptosis	[6]

Experimental Protocols Purification of Obtustatin from Vipera lebetina obtusa Venom

Obtustatin can be purified to homogeneity from crude venom using a two-step reverse-phase high-performance liquid chromatography (RP-HPLC) protocol.[4][7]

Protocol:

- Initial Separation:
 - $\circ~$ Dissolve 10 mg of crude Vipera lebetina obtusa venom in 300 μl of 0.1% trifluoroacetic acid (TFA).



- Inject the sample onto a C18 RP-HPLC column.
- Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow rate of 2 ml/min.
- Monitor the elution profile at 280 nm and collect the fraction corresponding to obtustatin.
- Final Purification:
 - Pool the obtustatin-containing fractions and dilute with 0.1% TFA.
 - Re-inject the pooled fraction onto the same C18 column.
 - Elute with a shallower linear gradient of 20-80% acetonitrile in 0.1% TFA over 70 minutes.
 - Collect the purified obtustatin peak.
- Purity Assessment:
 - Assess the purity of the final product by SDS-PAGE and MALDI-TOF mass spectrometry.
 The expected yield is approximately 12 mg of pure **obtustatin** per gram of crude venom.
 [7]

Amino Acid Sequencing by Edman Degradation

The primary structure of **obtustatin** can be determined using automated Edman degradation. [4]

Protocol:

- Reduction and Alkylation:
 - Reduce the disulfide bonds of purified **obtustatin** using a reducing agent like dithiothreitol (DTT).
 - Alkylate the free cysteine residues with 4-vinylpyridine to prevent re-oxidation.
- N-terminal Sequencing:



- Subject the reduced and pyridylethylated **obtustatin** to automated Edman degradation using a protein sequencer.
- In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and identified by HPLC.
- Internal Sequencing (if necessary):
 - If the full sequence cannot be obtained from the N-terminus, perform proteolytic digestion
 of the pyridylethylated obtustatin (e.g., with endoproteinase Lys-C).
 - Separate the resulting peptide fragments by RP-HPLC.
 - Subject each fragment to automated Edman degradation to obtain internal sequences.
- Sequence Assembly:
 - Align the overlapping peptide sequences to deduce the complete amino acid sequence of obtustatin.

Three-Dimensional Structure Determination by NMR Spectroscopy

The solution structure of **obtustatin** can be determined using two-dimensional NMR spectroscopy.[8]

Protocol:

- Sample Preparation:
 - Dissolve purified **obtustatin** in a suitable buffer (e.g., 90% H₂O/10% D₂O at pH 3.0) to a concentration of ~1-2 mM.
- NMR Data Acquisition:
 - Acquire a series of 2D NMR spectra at a high-field spectrometer (e.g., 500, 600, or 800 MHz).



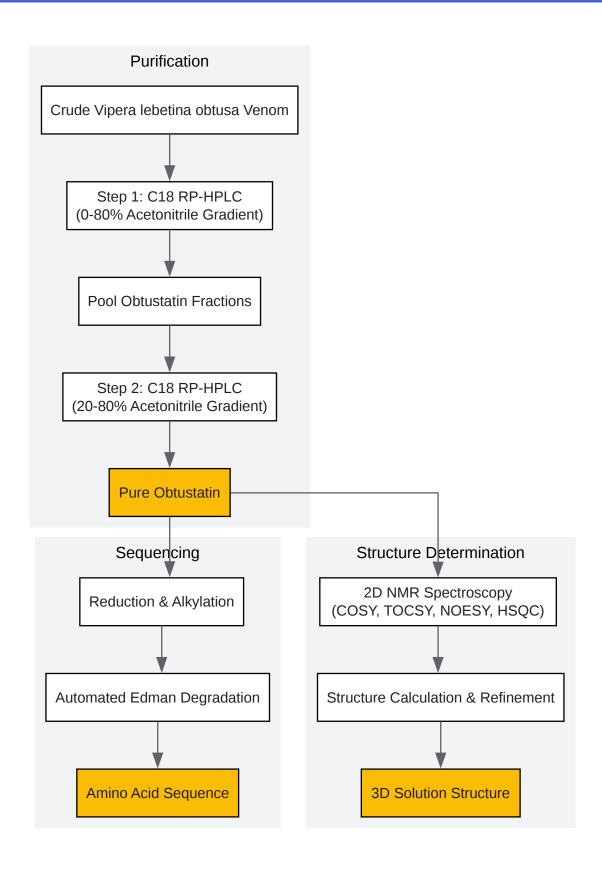
- Required experiments include:
 - COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
 - ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between amide protons and their attached nitrogens, aiding in backbone assignments.
 - ¹H-¹³C HSQC: To obtain correlations between protons and their directly attached carbons.
- Resonance Assignment:
 - Use the combination of COSY, TOCSY, and HSQC spectra to assign the chemical shifts of all protons, nitrogens, and carbons to specific atoms in the amino acid sequence.
- Structural Restraint Generation:
 - Integrate the cross-peak volumes in the NOESY spectra to derive inter-proton distance restraints.
 - Measure scalar coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
- Structure Calculation and Refinement:
 - Use a molecular dynamics program (e.g., DYANA, CONGEN) to calculate an ensemble of
 3D structures that satisfy the experimental restraints.
 - Refine the calculated structures using simulated annealing protocols.
- Structure Validation:



 Assess the quality of the final structure ensemble using programs that check for stereochemical correctness and agreement with the experimental data.

Signaling Pathways and Experimental Workflows Experimental Workflow for Obtustatin Characterization



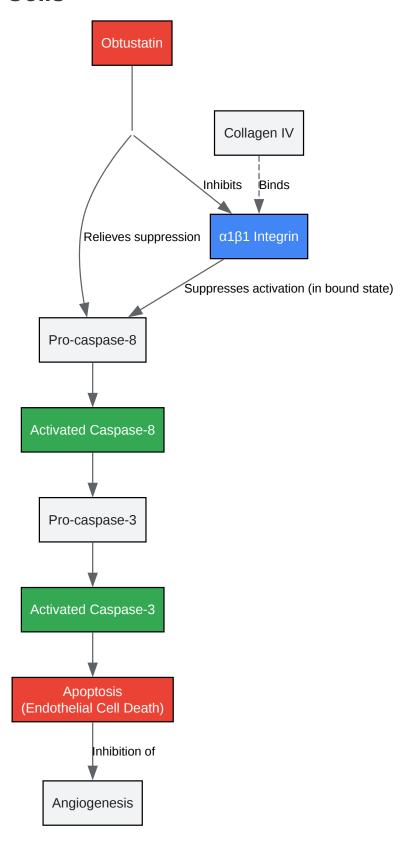


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Caption: Workflow for the purification and characterization of **obtustatin**.



Signaling Pathway of Obtustatin-Induced Apoptosis in Endothelial Cells





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Caption: **Obtustatin**'s mechanism of inducing apoptosis in endothelial cells.

Conclusion

Obtustatin stands out as a unique disintegrin due to its small size, non-RGD integrin-binding motif, and high selectivity for $\alpha 1\beta 1$ integrin. Its potent anti-angiogenic activity, mediated by the induction of apoptosis in endothelial cells, makes it a valuable tool for studying the role of $\alpha 1\beta 1$ integrin in physiological and pathological processes. Furthermore, the detailed understanding of its structure and function provides a solid foundation for the development of novel therapeutics targeting angiogenesis-dependent diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with **obtustatin** and other disintegrins.

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